10-propargyl-5-deazaaminopterin analog of folic acid 10-propargyl-5-deazaaminopterin analog of folic acid
Brand Name: Vulcanchem
CAS No.: 135423-84-6
VCID: VC0161389
InChI: InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1
SMILES: C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C23H23N7O5
Molecular Weight: 477.5 g/mol

10-propargyl-5-deazaaminopterin analog of folic acid

CAS No.: 135423-84-6

Main Products

VCID: VC0161389

Molecular Formula: C23H23N7O5

Molecular Weight: 477.5 g/mol

10-propargyl-5-deazaaminopterin analog of folic acid - 135423-84-6

CAS No. 135423-84-6
Product Name 10-propargyl-5-deazaaminopterin analog of folic acid
Molecular Formula C23H23N7O5
Molecular Weight 477.5 g/mol
IUPAC Name (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1
Standard InChIKey IOYMKUPOYSMDNI-KRWDZBQOSA-N
Isomeric SMILES C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Synonyms 10-PDAPT
10-propargyl-5-deazaaminopterin analog of folic acid
PubChem Compound 131878
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator